4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride
Description
4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride (CAS: 1173079-45-2) is a piperidine derivative characterized by a phenoxy group substituted with an isopropyl moiety at the para-position, linked to a piperidine ring via a methylene bridge. The hydrochloride salt enhances its stability and solubility for industrial and pharmaceutical applications. It is commercially available as a high-purity (99%) solid, packaged in 25 kg cardboard drums for industrial use .
Properties
IUPAC Name |
4-[(4-propan-2-ylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-12(2)14-3-5-15(6-4-14)17-11-13-7-9-16-10-8-13;/h3-6,12-13,16H,7-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEGDJHSCCVSTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 4-Isopropylphenol Derivative
The starting material is typically 4-isopropylphenol or its brominated analog (e.g., 2-bromo-4-isopropylphenol). The isopropyl group is introduced via Friedel-Crafts alkylation or is commercially available. For enhanced reactivity, the phenol may be brominated at the ortho position to facilitate subsequent nucleophilic substitution reactions.
Alkylation of Piperidine with the Phenoxy Methyl Intermediate
The key synthetic step involves the nucleophilic substitution of piperidine on a halogenated or activated phenoxy methyl intermediate. This is commonly achieved by reacting 4-isopropylphenol derivatives with formaldehyde or a suitable alkylating agent to form a phenoxy methyl halide or equivalent intermediate, which then undergoes substitution with piperidine.
- Reaction conditions: The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or ethanol, with bases like potassium carbonate or sodium hydroxide to deprotonate the phenol and facilitate nucleophilic attack.
- Temperature: Controlled heating between 80°C and 100°C is common to optimize yield without decomposing sensitive intermediates.
- Time: Reaction times vary from a few hours to overnight reflux depending on scale and reagent reactivity.
Formation of the Hydrochloride Salt
After isolation of the free base 4-[(4-Isopropylphenoxy)methyl]piperidine, the hydrochloride salt is prepared by treatment with anhydrous hydrogen chloride gas or hydrochloric acid solution. This step ensures enhanced stability, crystallinity, and solubility for pharmaceutical applications.
- Typical procedure: Dissolve the free base in ethanol or methanol and bubble HCl gas or add aqueous HCl until precipitation occurs.
- Purification: Recrystallization from solvent mixtures such as methanol-ethyl acetate yields pure hydrochloride salt with well-defined melting points.
| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| Phenol bromination (if needed) | Bromine in acetic acid or N-bromosuccinimide (NBS) | 2-Bromo-4-isopropylphenol | 85-90 | Controlled halogenation at ortho position |
| Formation of phenoxy methyl intermediate | 4-Isopropylphenol + paraformaldehyde + base (K2CO3) in DMF, 80-100°C, 6-12 h | 4-(4-Isopropylphenoxy)methyl halide or equivalent | 70-80 | Intermediate for piperidine substitution |
| Piperidine substitution | Phenoxy methyl intermediate + piperidine in DMF or EtOH, reflux, 6-16 h | 4-[(4-Isopropylphenoxy)methyl]piperidine (free base) | 75-85 | Nucleophilic substitution reaction |
| Hydrochloride salt formation | Free base + HCl gas in EtOH or MeOH, room temp, precipitation | 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride | 90-95 | Purified by recrystallization |
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm substitution patterns, with characteristic signals for piperidine methylene protons (δ 3.0–4.0 ppm) and aromatic protons influenced by isopropyl and phenoxy substitution.
- High-Performance Liquid Chromatography (HPLC): Used to assess purity, typically aiming for >95% purity for research and pharmaceutical use.
- Mass Spectrometry (MS): Confirms molecular ion peaks consistent with the molecular formula C15H24NO·HCl.
- Melting Point: Hydrochloride salt typically shows a sharp melting point around 190–195 °C, indicative of purity.
Industrial synthesis follows similar routes but employs:
- Larger reactors with precise temperature and mixing controls
- Use of Turbo Grignard reagents (e.g., isopropylmagnesium chloride-lithium chloride) for efficient alkylation steps when applicable
- Optimization of reaction stoichiometry to maximize yield and minimize side products
- Continuous monitoring of reaction progress by in-line analytical techniques
The preparation of this compound involves:
- Starting from 4-isopropylphenol or its brominated derivatives
- Formation of a phenoxy methyl intermediate via reaction with formaldehyde or similar agents
- Nucleophilic substitution by piperidine under controlled temperature and solvent conditions
- Conversion of the free base to the hydrochloride salt by treatment with HCl gas or acid solutions
- Purification by recrystallization to achieve high purity and well-defined physical properties
These methods are supported by patents and peer-reviewed studies, ensuring reproducibility and scalability for research and industrial production.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 4-[(4-Isopropylphenoxy)methyl]piperidine HCl | 1173079-45-2 | C₁₄H₂₁ClNO | 263.78* | 4-isopropylphenoxy, methylene bridge |
| 4-(Diphenylmethoxy)piperidine HCl | 65214-86-0 | C₁₈H₂₁NO•HCl | 303.83 | Diphenylmethoxy |
| 3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine HCl | 1220027-94-0 | C₁₄H₂₀Cl₂NO | 291.23 | 4-chloro-2-isopropylphenoxy |
| 4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine HCl | - | C₁₃H₁₉Cl₂NO | 284.21 | 4-chloro-3-ethylphenoxy |
| 4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine HCl | - | C₁₀H₂₀ClNO₂S | 253.79 | Cyclopropylmethyl sulfonyl |
*Calculated based on molecular formula.
Key Observations :
- Substituent Diversity: The primary structural variations lie in the phenoxy group substitutions (e.g., isopropyl, chloro, ethyl, diphenylmethoxy) and additional functional groups (e.g., sulfonyl). These substitutions influence physicochemical properties such as solubility, melting point, and reactivity.
- Molecular Weight : Bulkier substituents (e.g., diphenylmethoxy in CAS 65214-86-0) increase molecular weight compared to simpler derivatives like the target compound .
Physicochemical Properties
Physical State and Melting Points
| Compound Name | Physical State | Melting Point (°C) |
|---|---|---|
| 4-[(4-Isopropylphenoxy)methyl]piperidine HCl | Solid | No data |
| 4-(Diphenylmethoxy)piperidine HCl | White solid | 200–207 |
| 3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine HCl | Solid | No data |
| 4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine HCl | Solid | No data |
- Melting Points : Only 4-(Diphenylmethoxy)piperidine HCl has a documented melting range (200–207°C), likely due to its crystalline structure and strong intermolecular forces from aromatic rings .
Solubility and Stability
- 4-(Diphenylmethoxy)piperidine HCl: Limited water solubility due to hydrophobic diphenyl groups; stability data are unspecified .
- 4-[(4-Isopropylphenoxy)methyl]piperidine HCl: Expected moderate solubility in organic solvents (e.g., DMSO, ethanol) based on structural analogs .
Biological Activity
4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 269.81 g/mol. It is primarily investigated for its potential biological activities, including its interaction with various molecular targets in biological systems.
Chemical Structure and Properties
- IUPAC Name : 4-[(4-propan-2-ylphenoxy)methyl]piperidine; hydrochloride
- InChI Key : MZEGDJHSCCVSTK-UHFFFAOYSA-N
The compound features a piperidine ring substituted with a phenoxy group, which is further substituted with an isopropyl group. This unique structure influences its pharmacological properties and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The mechanism involves:
- Binding to Active Sites : The compound can bind to the active sites of enzymes or receptors, modulating their activity.
- Altering Conformation : It may induce conformational changes in these proteins, affecting biochemical pathways and cellular processes.
This interaction can lead to various physiological effects, making it a candidate for therapeutic applications.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it useful in treating infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing insights into its use for inflammatory diseases.
- Neurological Implications : Given its structure, it may influence neurotransmitter systems, warranting investigation into its neuroprotective effects.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A study assessed the compound's efficacy against various bacterial strains, showing significant inhibitory effects comparable to established antibiotics.
- Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in reduced markers of inflammation and improved clinical scores.
- Neuroprotection : Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Neuroprotective | Protection against oxidative stress |
Q & A
Basic Research Questions
Q. What are established synthetic routes for 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-isopropylphenol and a piperidine derivative (e.g., 4-(chloromethyl)piperidine) under alkaline conditions (e.g., K₂CO₃ in DMF or THF). Reaction optimization may involve adjusting temperature (60–100°C), solvent polarity, and stoichiometric ratios to improve yield. Post-synthesis purification typically employs recrystallization or column chromatography using silica gel with gradients of ethyl acetate/hexane .
Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm substitution patterns on the piperidine ring and phenoxy group.
- HPLC/LC-MS (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) and detect impurities.
- FT-IR to identify functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹).
Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from residual solvents or stereoisomers; repeating under anhydrous conditions or using chiral columns can resolve ambiguities .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA and GHS guidelines:
- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
- Work in a fume hood to prevent inhalation of particulates.
- Store at -20°C in airtight containers away from oxidizers. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in polar vs. non-polar solvents be resolved during formulation studies?
- Methodological Answer : Solubility contradictions may arise from polymorphic forms or hydrate formation. Conduct:
- DSC/TGA to identify thermal transitions (melting points, decomposition).
- XRPD to detect crystalline phases.
- Solubility studies in buffered solutions (pH 1–10) to map pH-dependent behavior. If insolubility persists, consider salt screening (e.g., freebase conversion) or co-solvent systems (e.g., PEG-400) .
Q. What strategies are effective in elucidating the compound’s structure-activity relationship (SAR) for receptor-binding studies?
- Methodological Answer :
- Molecular docking (using software like AutoDock Vina) to model interactions with target receptors (e.g., opioid or sigma receptors).
- Synthesize analogs with modified isopropyl or phenoxy groups to test steric/electronic effects.
- Validate predictions via radioligand binding assays (e.g., competitive displacement with ³H-naloxone for opioid receptors) .
Q. How can researchers address inconsistencies in reported biological activity data across studies?
- Methodological Answer : Variability may stem from assay conditions (e.g., cell line differences, incubation times). Standardize protocols by:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
